molecular formula C₁₉H₂₂D₃N B1157306 N,α,α'-Trimethyldiphenethylamine-d3

N,α,α'-Trimethyldiphenethylamine-d3

Cat. No.: B1157306
M. Wt: 270.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,α,α'-Trimethyldiphenethylamine-d3 is a deuterated analog of N,α,α'-trimethyldiphenethylamine, where three hydrogen atoms are replaced with deuterium isotopes. This substitution occurs at specific positions, likely on the methyl groups or the aromatic rings, to enhance metabolic stability and facilitate tracing in pharmacokinetic studies. The compound’s molecular formula is C₁₈H₂₀D₃N, with an exact molecular weight of 267.19885 g/mol . Its IUPAC name, N-methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine-d3, reflects the branched phenethylamine backbone with methyl substitutions at the nitrogen and α-positions of the ethylamine chain.

The deuterated form is primarily utilized in research as a stable isotopic tracer, enabling precise analysis of metabolic pathways, drug interactions, and degradation kinetics . It is commercially available as a reference standard (TRC T796042) , underscoring its role in analytical chemistry and drug development.

Properties

Molecular Formula

C₁₉H₂₂D₃N

Molecular Weight

270.43

Synonyms

N,α-Dimethyl-N-(1-methyl-2-phenylethyl)benzeneethanamine-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications/Properties
This compound C₁₈H₂₀D₃N 267.19885 TRC T796042 N,α,α'-trimethyl, deuterated Isotopic tracer, metabolic studies
Prolintane C₁₆H₁₉N 225.33 493-92-5 N-methyl, diphenylpropyl CNS stimulant, cognitive enhancer
N,N,1-Trimethyl-3,3-diphenylpropylamine C₁₈H₂₃N 253.3819 13957-55-6 N,N,1-trimethyl, diphenyl Chemical intermediate, synthesis
Dimetamfetamine Hydrochloride C₁₁H₁₇N·HCl 199.72 84952-63-6 N,N,α-trimethyl phenethylamine Stimulant, adrenergic agent

Key Differences and Research Findings

Deuterium Isotope Effects

The deuterium substitution in this compound reduces metabolic degradation rates compared to non-deuterated analogues. This "kinetic isotope effect" enhances its utility in mass spectrometry and nuclear magnetic resonance (NMR) studies, where isotopic labeling improves detection sensitivity and data resolution .

Pharmacological Profiles

  • Prolintane : Unlike the deuterated compound, prolintane exhibits direct CNS stimulant activity by modulating dopamine reuptake .
  • Dimetamfetamine Hydrochloride : This compound shares the N,N,α-trimethyl phenethylamine core but lacks deuterium and diphenyl groups. It acts as an adrenergic receptor agonist, with clinical applications in narcolepsy and ADHD .

Chemical Reactivity

N,N,1-Trimethyl-3,3-diphenylpropylamine (CAS 13957-55-6) features a propylamine chain instead of a diphenethylamine backbone. This structural difference reduces its pharmacological activity, limiting its use to synthetic intermediates .

Metabolic and Stability Studies

Deuterated compounds like this compound exhibit prolonged half-lives in vivo due to stronger C-D bonds resisting enzymatic cleavage. For example, deuterated drugs such as Deutetrabenazine show 2–3 times longer half-lives than non-deuterated versions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.